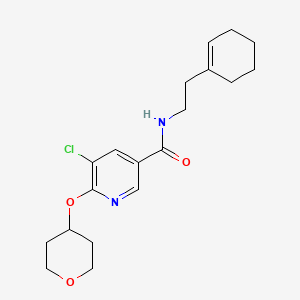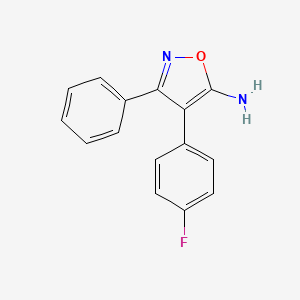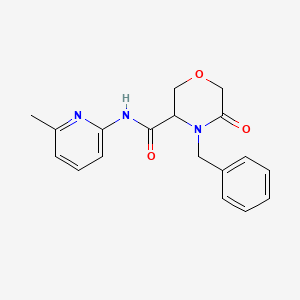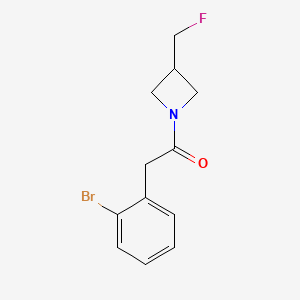
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine, also known as PTBD, is a chemical compound that has been the subject of extensive scientific research in recent years. PTBD is a type of diamine that has a trifluoromethyl group attached to the benzene ring, which gives it unique chemical properties.
Mécanisme D'action
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine works by binding to specific targets within cells and emitting a fluorescent signal when excited by light. The mechanism of action of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is based on its ability to interact with amino acids and other biomolecules through hydrogen bonding and other non-covalent interactions. This allows it to selectively label specific targets within cells and tissues.
Biochemical and Physiological Effects:
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to have minimal toxicity and does not interfere with cellular processes or cause adverse effects in living organisms. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been shown to be stable under a wide range of conditions and can be used for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is its high quantum yield and specificity for labeling biomolecules. It can be used to study a wide range of biological processes and interactions, including protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. However, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has some limitations, including its relatively large size and potential interference with cellular processes at high concentrations.
Orientations Futures
There are many potential future directions for research on N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine. One area of interest is the development of new N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine derivatives with improved properties, such as increased specificity and stability. Another area of research is the use of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine for in vivo imaging studies, which could provide valuable insights into biological processes in living organisms. Finally, N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine could be used in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular structure and function.
Méthodes De Synthèse
The synthesis of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves a multi-step process that starts with the reaction of 1-phenylethylamine with 4-nitrobenzotrifluoride. This reaction leads to the formation of 1-(4-nitrophenyl)-N-(1-phenylethyl)ethanamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon. Finally, the resulting compound is treated with hydrochloric acid to yield N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine.
Applications De Recherche Scientifique
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for imaging biological systems. N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has a high quantum yield and can be used to label proteins, nucleic acids, and other biomolecules in live cells. This makes it a valuable tool for studying cellular processes and interactions.
Propriétés
IUPAC Name |
1-N-(1-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c1-10(11-5-3-2-4-6-11)20-14-8-7-12(9-13(14)19)15(16,17)18/h2-10,20H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNUBMMZVVKNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2911694.png)
![2-Chloro-5-[cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2911695.png)
![N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide](/img/structure/B2911696.png)

![2,6-bis(4-ethoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2911700.png)

![5-[(3-Chloro-4-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2911704.png)


![N-{3-[(2-fluorophenyl)(methyl)amino]propyl}prop-2-enamide](/img/structure/B2911707.png)
![5-(4-(benzyloxy)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2911709.png)


![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)